molecular formula C84H121ClN18O17 B12825879 Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2.2CH3CO2H

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2.2CH3CO2H

Cat. No.: B12825879
M. Wt: 1690.4 g/mol
InChI Key: OVBICQMTCPFEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2.2CH3CO2H is a useful research compound. Its molecular formula is C84H121ClN18O17 and its molecular weight is 1690.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2.2CH3CO2H is a synthetic peptide with a complex structure that includes various amino acids and modifications. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Structure and Synthesis

The compound's structure features multiple chiral centers, indicated by the D- and L- prefixes of the amino acids involved. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for efficient assembly of the peptide chain with high purity. Modifications such as acetylation at the N-terminus and amidation at the C-terminus are commonly utilized to enhance stability and bioactivity.

Research indicates that Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2 exhibits significant interactions with various biological molecules. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been used to study its binding affinities with receptor proteins and enzymes, which are crucial for understanding its mechanism of action.

Therapeutic Potential

  • Antimicrobial Activity :
    • The compound has shown promising results in inhibiting the growth of pathogenic bacteria and fungi. Studies suggest that its antimicrobial properties may stem from its ability to disrupt microbial cell membranes or interfere with intracellular processes .
  • Antioxidative Effects :
    • Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr has been evaluated for its antioxidative properties. Bioactive peptides like this one can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Antihypertensive Properties :
    • Some studies indicate that peptides similar to this compound may exhibit antihypertensive effects by inhibiting angiotensin-converting enzyme (ACE), thus contributing to blood pressure regulation .

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability when treated with this peptide at varying concentrations, suggesting its potential use as a therapeutic agent against bacterial infections .

Study 2: Antioxidant Activity

Another research project focused on assessing the antioxidant capacity of this peptide using in vitro assays. The findings revealed that Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal exhibited a notable ability to reduce oxidative stress markers in cultured cells, highlighting its potential application in preventing oxidative damage-related diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ac-D-2Nal-D-Phe(4-Cl)-D-3PalSimilar structureAntimicrobial, ACE inhibition
Ac-Lys(iPr)-Pro-Ala-NH2Simpler structureLimited bioactivity
CetrorelixGnRH antagonistHormonal regulation

This table illustrates how Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal stands out due to its complex structure and diverse biological activities compared to simpler analogs.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBICQMTCPFEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H121ClN18O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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